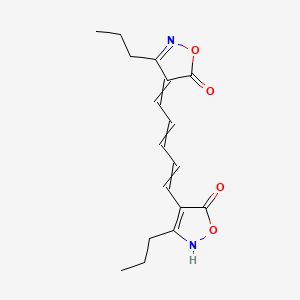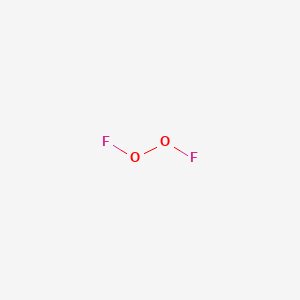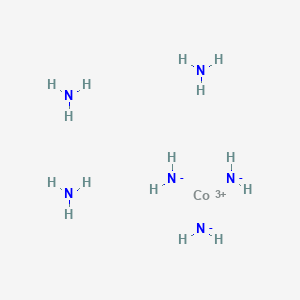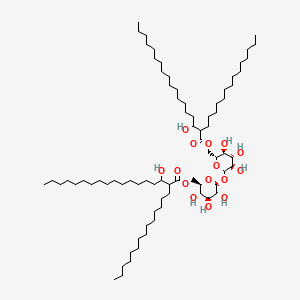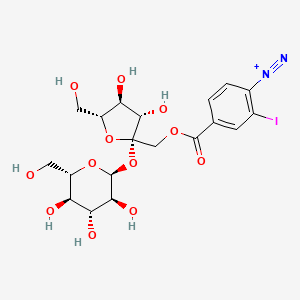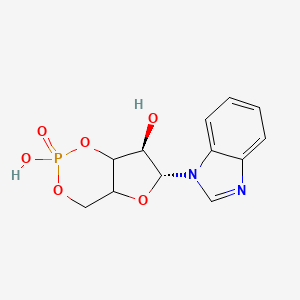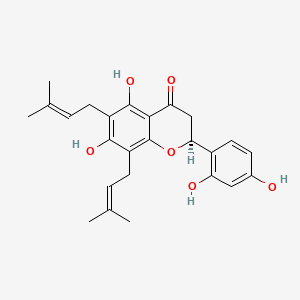
(1R,2S)-2-amino-1-phenylpropan-1-ol;2-(2-benzylphenoxy)-N,N-dimethylethanamine;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1R,2S)-2-amino-1-phenylpropan-1-ol;2-(2-benzylphenoxy)-N,N-dimethylethanamine;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrochloride” is a complex chemical entity composed of multiple functional groups and structural motifs. Each component of this compound contributes to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
- (1R,2S)-2-amino-1-phenylpropan-1-ol:
- This compound can be synthesized through the asymmetric reduction of the corresponding ketone using chiral catalysts or by employing enzymatic methods. The reaction typically involves the use of metal borohydrides or other reducing agents under controlled conditions to achieve high enantioselectivity .
- 2-(2-benzylphenoxy)-N,N-dimethylethanamine:
- The synthesis of this compound involves the reaction of 2-benzylphenol with N,N-dimethylethanolamine in the presence of a suitable catalyst. The reaction conditions include heating the mixture under reflux and using a solvent such as toluene or ethanol .
- N-(4-ethoxyphenyl)acetamide:
- This compound can be prepared by reacting 4-ethoxyaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the amide bond .
- N-(4-hydroxyphenyl)acetamide:
- Commonly known as paracetamol, this compound is synthesized by acetylation of 4-aminophenol using acetic anhydride. The reaction is performed under mild conditions, often in an aqueous or alcoholic medium .
- 2-hydroxypropane-1,2,3-tricarboxylic acid:
- Also known as citric acid, this compound is produced industrially through the fermentation of sugars by Aspergillus niger. The process involves the use of molasses or other carbohydrate sources as substrates .
- Hydrochloride:
- The hydrochloride salt form of a compound is typically prepared by reacting the free base with hydrochloric acid. This process is commonly used to enhance the solubility and stability of the compound .
化学反应分析
- (1R,2S)-2-amino-1-phenylpropan-1-ol:
- This compound undergoes various reactions including oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products include the corresponding ketone or alcohol derivatives .
- 2-(2-benzylphenoxy)-N,N-dimethylethanamine:
- It can undergo nucleophilic substitution reactions, particularly at the benzyl position. Reagents such as alkyl halides or acyl chlorides are commonly used, leading to the formation of substituted derivatives .
- N-(4-ethoxyphenyl)acetamide:
- This compound can participate in hydrolysis and substitution reactions. Acidic or basic hydrolysis yields 4-ethoxyaniline and acetic acid .
- N-(4-hydroxyphenyl)acetamide:
- It undergoes hydrolysis to produce 4-aminophenol and acetic acid. It can also participate in electrophilic aromatic substitution reactions .
- 2-hydroxypropane-1,2,3-tricarboxylic acid:
- Citric acid undergoes various reactions including esterification, dehydration, and decarboxylation. Common reagents include alcohols, acids, and bases .
- Hydrochloride:
科学研究应用
- (1R,2S)-2-amino-1-phenylpropan-1-ol:
- This compound is used in the synthesis of pharmaceuticals, particularly in the production of chiral drugs. It also serves as a building block in organic synthesis .
- 2-(2-benzylphenoxy)-N,N-dimethylethanamine:
- It has applications in medicinal chemistry as a potential therapeutic agent. It is also used in the study of receptor-ligand interactions .
- N-(4-ethoxyphenyl)acetamide:
- N-(4-hydroxyphenyl)acetamide:
- 2-hydroxypropane-1,2,3-tricarboxylic acid:
- Citric acid is used in the food and beverage industry as a preservative and flavoring agent. It also has applications in pharmaceuticals and cosmetics .
- Hydrochloride:
作用机制
- (1R,2S)-2-amino-1-phenylpropan-1-ol:
- 2-(2-benzylphenoxy)-N,N-dimethylethanamine:
- N-(4-ethoxyphenyl)acetamide:
- N-(4-hydroxyphenyl)acetamide:
- 2-hydroxypropane-1,2,3-tricarboxylic acid:
- Hydrochloride:
相似化合物的比较
- (1R,2S)-2-amino-1-phenylpropan-1-ol:
- Similar compounds include other chiral amino alcohols such as (1S,2R)-2-amino-1-phenylpropan-1-ol. The (1R,2S) isomer is unique due to its specific stereochemistry .
- 2-(2-benzylphenoxy)-N,N-dimethylethanamine:
- Similar compounds include other benzylphenoxy derivatives. This compound is unique due to the presence of the N,N-dimethyl group .
- N-(4-ethoxyphenyl)acetamide:
- Similar compounds include N-(4-methoxyphenyl)acetamide. The ethoxy group imparts unique properties to the compound .
- N-(4-hydroxyphenyl)acetamide:
- Similar compounds include other acetanilides. Paracetamol is unique due to its widespread use and safety profile .
- 2-hydroxypropane-1,2,3-tricarboxylic acid:
- Similar compounds include other hydroxycarboxylic acids such as malic acid. Citric acid is unique due to its three carboxyl groups and widespread use .
- Hydrochloride:
- Similar compounds include other hydrochloride salts. The hydrochloride form is unique due to its enhanced solubility and stability .
属性
CAS 编号 |
79191-48-3 |
|---|---|
分子式 |
C50H65ClN4O13 |
分子量 |
965.5 g/mol |
IUPAC 名称 |
(1R,2S)-2-amino-1-phenylpropan-1-ol;2-(2-benzylphenoxy)-N,N-dimethylethanamine;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H21NO.C10H13NO2.C9H13NO.C8H9NO2.C6H8O7.ClH/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-7(10)9(11)8-5-3-2-4-6-8;1-6(10)9-7-2-4-8(11)5-3-7;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-11H,12-14H2,1-2H3;4-7H,3H2,1-2H3,(H,11,12);2-7,9,11H,10H2,1H3;2-5,11H,1H3,(H,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H/t;;7-,9-;;;/m..0.../s1 |
InChI 键 |
DMVSDDVSQRPBLI-FBJKDJMMSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.C[C@@H]([C@@H](C1=CC=CC=C1)O)N.CC(=O)NC1=CC=C(C=C1)O.CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.Cl |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N.CC(=O)NC1=CC=C(C=C1)O.CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N.CC(=O)NC1=CC=C(C=C1)O.CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.Cl |
同义词 |
acetaminophen - phenylpropanolamine - phenyltoloxamine acetaminophen, phenylpropanolamine, phenyltoloxamine drug combination Sinuta |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



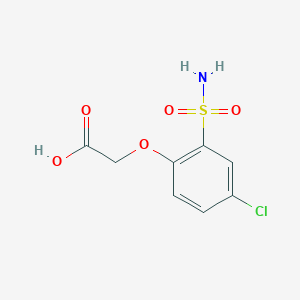
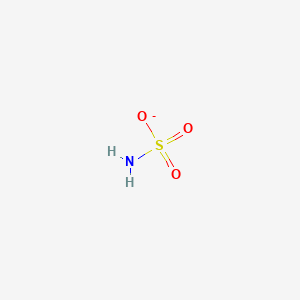
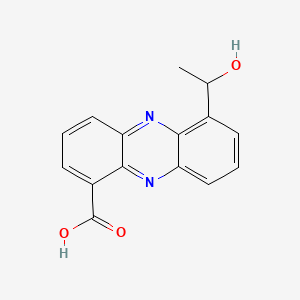
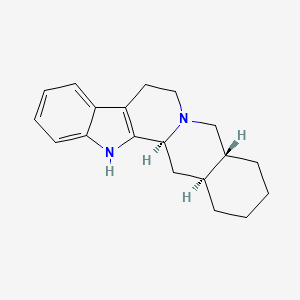
![2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1201206.png)
